1-Cyclohexylpyrrolidin-3-amine
Description
Contextualizing the Pyrrolidine (B122466) Framework in Organic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. tandfonline.com This saturated scaffold is prevalent in a vast array of natural products, particularly alkaloids, and is a key structural component in numerous FDA-approved pharmaceuticals. nih.govfrontiersin.org
The significance of the pyrrolidine framework is attributed to several key features:
Structural Versatility : The non-planar, puckered nature of the sp³-hybridized ring allows for the exploration of three-dimensional chemical space, a desirable trait in drug design. nih.govresearchgate.net
Stereochemical Complexity : The carbon atoms in the pyrrolidine ring can be stereogenic centers, allowing for the creation of diverse stereoisomers. The specific spatial orientation of substituents can lead to different biological profiles and binding modes with target proteins. nih.govnih.gov
Physicochemical Properties : As a nitrogen-containing heterocycle, the pyrrolidine moiety imparts basicity and hydrophilicity, influencing a molecule's solubility and pharmacokinetic properties. tandfonline.com
Synthetic Accessibility : A wide range of synthetic methods exists for both the construction of the pyrrolidine ring and its subsequent functionalization, making it a versatile building block for chemists. researchgate.netresearchgate.net
Due to these properties, pyrrolidine derivatives have been investigated for a wide spectrum of biological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org
Significance of Cyclohexyl Substitution in Amine Chemistry
The incorporation of a cyclohexyl group into a molecule, particularly in the context of drug design, is a strategic choice to modulate its biological and physical properties. pharmablock.com The cyclohexyl moiety is often used as a bioisostere for other groups, such as phenyl or t-butyl fragments, but with distinct advantages. pharmablock.com
Key contributions of the cyclohexyl group include:
Lipophilicity and Binding : The cyclohexyl group is a bulky, lipophilic fragment that can enhance binding to hydrophobic pockets within protein targets. ontosight.ainih.gov This can lead to improved affinity and potency.
Three-Dimensionality : Unlike a flat phenyl ring, the three-dimensional chair and boat conformations of the cyclohexane (B81311) ring can provide more contact points with a biological target, potentially increasing selectivity. pharmablock.com
Conformational Rigidity : Replacing a flexible alkyl chain with a more rigid cyclohexyl ring reduces the entropic penalty upon binding to a receptor, which can contribute to a more favorable binding affinity. pharmablock.comnih.gov
Metabolic Stability : The cyclohexyl ring can influence the metabolic profile of a compound. For instance, in the oral antidiabetic glibenclamide, the cyclohexyl group is a primary site of metabolism via hydroxylation. nih.gov
Studies have demonstrated the critical role of the cyclohexyl or cyclohexenyl ring in the bioactivity of certain compounds, where its replacement with a phenyl group led to a significant decrease in potency. nih.gov
Research Trajectory and Emerging Directions for 1-Cyclohexylpyrrolidin-3-amine and Analogues
Direct research focusing exclusively on this compound is limited; however, its value is evident from its role as a structural precursor and building block in the synthesis of more complex molecules. The research trajectory for this compound and its analogues is primarily directed toward its application in medicinal chemistry and process chemistry for creating novel therapeutic agents.
For instance, a structurally related core, (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol, is a key component of the ion channel blocker Vernakalant. wipo.intlookchem.com The synthesis of such complex molecules often relies on the availability of versatile intermediates like substituted pyrrolidines. lookchem.com The synthesis of 2-substituted pyrrolidines and piperidines using transaminases is an area of active research, aiming to create enantiopure building blocks for drug discovery. acs.orgnih.gov
Furthermore, synthetic chemistry explores the reactivity of related structures. Research on the reaction of 1-cyclohexyl-2-pyrrolidinone with indole (B1671886) demonstrates the formation of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole, which exists in a delicate balance with its ring-opened amino-ketone form. researchgate.net Such studies provide insight into the chemical behavior of the N-cyclohexylpyrrolidine moiety and its potential for constructing diverse heterocyclic systems. researchgate.net
Emerging directions point towards the use of this compound and similar analogues as scaffolds for creating libraries of novel compounds for screening against various biological targets. The combination of the established pyrrolidine pharmacophore with the modulatory cyclohexyl group presents a rich field for further exploration in drug discovery programs.
Scope and Objectives of Academic Inquiry on this compound
The primary objective of academic and industrial inquiry into this compound is to leverage its unique structure as a synthetic intermediate. The scope of this research encompasses several key areas:
Development of Synthetic Methodologies : A major focus is on developing efficient and stereoselective synthetic routes to access this compound and its derivatives. cardiff.ac.uk This includes biocatalytic methods that can produce specific enantiomers, which are crucial for developing selective drugs. acs.org
Precursor for Target-Oriented Synthesis : The compound serves as a valuable starting material or intermediate in the total synthesis of complex natural products or designed therapeutic agents. wipo.intsmolecule.com Its functional groups—a secondary amine within the ring and a primary exocyclic amine—offer multiple points for chemical modification.
Medicinal Chemistry Scaffolding : Researchers utilize the 1-cyclohexylpyrrolidine (B1197750) core to build novel molecular architectures. The objective is to systematically modify the structure by adding other pharmacophoric groups to explore structure-activity relationships (SAR) and identify new lead compounds for various diseases. researchgate.net
Exploration of Chemical Reactivity : Fundamental academic inquiry focuses on understanding the reactivity of the N-cyclohexylpyrrolidine system, as seen in studies on related lactams. researchgate.net These investigations reveal novel reaction pathways and expand the synthetic utility of this class of compounds.
In essence, the academic and research interest in this compound is less about its own terminal bioactivity and more about its potential as a versatile platform for the construction of future chemical entities with significant therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEPZAJVZHRORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for 1 Cyclohexylpyrrolidin 3 Amine
Historical Overview of Pyrrolidine (B122466) Synthesis Relevant to the 1-Cyclohexylpyrrolidin-3-amine Core
The development of synthetic routes to the pyrrolidine ring has a rich history, with several classical methods providing the foundation for modern approaches. Two notable historical reactions for pyrrolidine synthesis are the Paal-Knorr synthesis and the Hofmann-Löffler-Freytag reaction.
The Paal-Knorr synthesis , first reported in 1884, is a straightforward method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgsynarchive.com Subsequent reduction of the resulting pyrrole (B145914) would yield the corresponding pyrrolidine. While not a direct synthesis of 3-aminopyrrolidines, this method established a fundamental approach to constructing the five-membered nitrogen-containing ring from acyclic precursors.
The Hofmann-Löffler-Freytag reaction provides a pathway to pyrrolidines through the cyclization of N-haloamines. wordpress.comambeed.com This intramolecular reaction typically proceeds via a radical mechanism, where a nitrogen-centered radical abstracts a hydrogen atom from the δ-carbon, leading to the formation of a carbon-centered radical that subsequently cyclizes. nih.gov This method is particularly relevant as it allows for the formation of the pyrrolidine ring from a linear amine precursor, a strategy that can be adapted for the synthesis of substituted pyrrolidines.
These historical methods, while foundational, often require harsh reaction conditions and may lack the stereocontrol necessary for the synthesis of complex molecules like this compound. Nevertheless, they paved the way for the development of more sophisticated and versatile synthetic strategies.
Direct and Indirect Amination Strategies
The introduction of the cyclohexyl group at the 1-position and the amino group at the 3-position of the pyrrolidine ring can be achieved through various direct and indirect amination strategies. These methods focus on the formation of the crucial C-N bonds.
Nucleophilic substitution is a fundamental strategy for forming C-N bonds. In the context of this compound synthesis, this can be envisioned in two key ways: N-alkylation to introduce the cyclohexyl group and the introduction of the 3-amino group.
One common approach for introducing an amino group at a specific position is through the use of an azide (B81097) as a nucleophile, followed by reduction. For instance, a suitable pyrrolidine precursor with a good leaving group at the 3-position, such as a tosylate or mesylate, can undergo an S(_N)2 reaction with sodium azide. The resulting 3-azidopyrrolidine (B14084947) can then be reduced to the corresponding 3-aminopyrrolidine (B1265635) using various methods, such as catalytic hydrogenation or the Staudinger reaction.
The Mitsunobu reaction is a powerful tool for achieving this transformation, particularly when starting from a 3-hydroxypyrrolidine precursor. wikipedia.orgalfa-chemistry.com This reaction allows for the conversion of an alcohol to an azide with inversion of stereochemistry, providing a stereocontrolled route to chiral 3-aminopyrrolidines. researchgate.net
| Reaction | Reagents | Key Features |
| Azide Substitution | Sodium Azide, followed by reduction (e.g., H₂, Pd/C) | Reliable method for introducing an amino group. |
| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Hydrazoic acid | Stereospecific conversion of alcohols to azides with inversion of configuration. |
The N-cyclohexyl group can be introduced via direct nucleophilic substitution of a 3-aminopyrrolidine with a cyclohexyl halide. However, this approach can be challenging due to potential over-alkylation and the need for forcing conditions.
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of this compound. tcichemicals.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
A key strategy for the synthesis of this compound involves the reductive amination of a protected 3-aminopyrrolidine with cyclohexanone. This approach directly installs the cyclohexyl group onto the nitrogen of the pyrrolidine ring.
| Reactants | Reducing Agent | Key Features |
| 3-Aminopyrrolidine (protected), Cyclohexanone | Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and selective reducing agent, tolerates a wide range of functional groups. |
| 3-Aminopyrrolidine (protected), Cyclohexanone | Sodium cyanoborohydride (NaBH₃CN) | Effective reducing agent, but requires careful handling due to toxicity. |
| 3-Aminopyrrolidine (protected), Cyclohexanone | Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" approach, but may require higher pressures and temperatures. |
The choice of reducing agent is crucial for the success of the reaction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and high selectivity for the reduction of the intermediate iminium ion over the starting ketone.
Advanced Catalytic Routes for this compound Construction
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer significant advantages in terms of efficiency, selectivity, and functional group tolerance. These advanced routes are highly applicable to the synthesis of complex molecules like this compound.
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that allows for the coupling of amines with aryl or vinyl halides and triflates. wikipedia.orgacsgcipr.org This methodology can be adapted for the N-alkylation of amines with alkyl halides.
In the context of this compound synthesis, the Buchwald-Hartwig amination could be employed to couple a protected 3-aminopyrrolidine with a cyclohexyl halide or triflate. libretexts.org This approach offers a powerful alternative to traditional nucleophilic substitution, often proceeding under milder conditions and with a broader substrate scope. atlanchimpharma.comresearchgate.net
| Reaction | Catalyst System | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos) | High efficiency, broad substrate scope, and functional group tolerance. |
The choice of ligand is critical in the Buchwald-Hartwig amination, as it influences the catalytic activity and selectivity of the reaction. Various phosphine-based ligands have been developed to facilitate the coupling of a wide range of substrates.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for transition metals. nih.gov In the context of pyrrolidine synthesis, organocatalysts can be used to control the stereochemistry of the newly formed stereocenters.
For the synthesis of this compound, an organocatalytic approach could be envisioned for the asymmetric construction of the 3-aminopyrrolidine core. For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by cyclization and functional group manipulation, could provide an enantioenriched 3-aminopyrrolidine precursor.
| Organocatalytic Approach | Catalyst Type | Key Features |
| Asymmetric Michael Addition | Chiral amine (e.g., proline derivative) | Enantioselective formation of C-C or C-N bonds. |
| Asymmetric Mannich Reaction | Chiral phosphoric acid or amine | Stereocontrolled synthesis of β-amino carbonyl compounds. |
These organocatalytic methods offer the potential to synthesize specific stereoisomers of this compound, which is often crucial for its biological activity. nih.gov The development of novel organocatalysts continues to expand the scope and applicability of this powerful synthetic strategy.
Biocatalytic Transformations and Stereoselective Synthesis (e.g., transaminase applications)
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral amines, including derivatives of this compound. mdpi.comrsc.org Transaminases (TAs), particularly ω-transaminases (ω-TAs), are a key class of enzymes utilized for this purpose due to their excellent enantio- and regioselectivity. mdpi.comresearchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. illinois.edu
The application of ω-TAs for the synthesis of enantiopure amines can be approached in three primary ways:
Kinetic resolution of a racemic mixture of amines.
Asymmetric synthesis from a prochiral ketone.
Deracemization of racemic amines. mdpi.com
For the synthesis of a chiral precursor to this compound, a prochiral N-cyclohexylpyrrolidin-3-one would serve as the substrate for a transaminase. The choice between an (R)-selective or (S)-selective ω-transaminase would determine the chirality of the resulting amine product. illinois.edu The development of both (S)- and (R)-selective ω-transaminases has significantly expanded the scope of biocatalytic amination. illinois.edu
Challenges in transaminase-catalyzed reactions, such as unfavorable reaction equilibria and product inhibition, have been addressed through various strategies. mdpi.commdpi.com These include the use of 'smart' amine donors to drive the reaction forward and the integration of transaminases into multi-enzymatic cascades to remove inhibitory byproducts. mdpi.comacs.org Protein engineering has also played a crucial role in improving the substrate scope and operational stability of these biocatalysts. mdpi.com The combination of photochemical oxyfunctionalization with enzymatic catalysis represents another innovative approach for synthesizing chiral heterocyclic amines like 3-aminopyrrolidines. nih.gov
Table 1: Key Aspects of Biocatalytic Synthesis using Transaminases
| Feature | Description |
| Enzyme Class | ω-Transaminases (ω-TAs) |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Synthetic Approaches | Kinetic resolution, Asymmetric synthesis, Deracemization |
| Key Advantage | High enantioselectivity and mild reaction conditions |
| Challenges | Reaction equilibrium, Substrate scope, Product inhibition |
Multicomponent Reactions for this compound and its Analogues (e.g., KA2 coupling)
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted pyrrolidines in a single synthetic operation. acs.orgacs.org These reactions are highly valued for their atom and step economy. nih.gov For the synthesis of analogues of this compound, the Ketone-Amine-Alkyne (KA2) coupling reaction is a relevant MCR. researchgate.net This reaction brings together a ketone, an amine, and an alkyne to produce quaternary propargylamines. nih.gov
While the direct synthesis of this compound via a KA2 coupling is not straightforward, the principles of MCRs can be applied to generate highly substituted pyrrolidine derivatives. For instance, a one-pot, three-component [3+2] cycloaddition reaction can be employed to synthesize spirooxindole pyrrolidine derivatives. tandfonline.com Another example involves the diastereoselective synthesis of substituted pyrrolidines through the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgacs.org
The development of novel MCRs continues to expand the toolkit for synthesizing diverse pyrrolidine scaffolds. tandfonline.com These reactions often allow for the construction of multiple stereogenic centers in a single step with high diastereoselectivity. acs.orgacs.org
Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound
The synthesis of enantiomerically pure this compound is of significant interest, and several asymmetric strategies can be employed to achieve this. These approaches are broadly categorized into chiral auxiliary-based methods, chiral catalyst-mediated reactions, and the resolution of racemic mixtures.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org
In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a pyrrolidine precursor. For example, cyclohexyl-based chiral auxiliaries have demonstrated high effectiveness in inducing diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com Other commonly used auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org The choice of auxiliary can significantly influence the diastereoselectivity of the key bond-forming step. researchgate.net For instance, in the synthesis of chiral α-methyl amino acids, cyclohexyl-based auxiliaries have been shown to provide high levels of stereocontrol. sigmaaldrich.com
Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of substituted pyrrolidines.
For example, the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with alkenes, catalyzed by chiral metal complexes (e.g., silver or copper), is a powerful method for constructing chiral pyrrolidine rings. mdpi.comwhiterose.ac.uk This approach can generate multiple stereocenters with high levels of control. acs.org
Organocatalysis also provides a valuable metal-free alternative. Chiral phosphoric acids, for instance, have been used to catalyze intramolecular aza-Michael reactions to produce enantioenriched pyrrolidines. whiterose.ac.uk These catalysts operate by forming chiral ion pairs with the reactants, thereby directing the stereochemical course of the reaction.
Resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This can be achieved through several techniques, including classical resolution with a chiral resolving agent, enzymatic resolution, and chromatographic separation on a chiral stationary phase.
Kinetic resolution is a particularly powerful technique where one enantiomer of a racemic substrate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. whiterose.ac.uk This method has been successfully applied to the synthesis of chiral pyrrolidines. rsc.org For example, the enzymatic acetylation of a racemic 3-hydroxypyrrolidine derivative using a lipase (B570770) in a dynamic kinetic resolution process can yield the acetylated product with high enantioselectivity. rsc.org
Another approach involves the kinetic resolution of racemic cyclic amines through enantioselective acylation using chiral hydroxamic acids as acylating agents. ethz.ch This method has proven effective for a range of N-heterocycles.
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Reliable and predictable stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Catalyst | Use of a chiral catalyst to control the stereochemical outcome. | High atom economy, catalytic in nature. | Catalyst development can be challenging and expensive. |
| Kinetic Resolution | Faster reaction of one enantiomer in a racemic mixture. | Can be highly selective. | Maximum theoretical yield for the desired product is 50%. |
Synthetic Route Optimization and Scalability Considerations
Optimizing a synthetic route for large-scale production involves considerations of cost, safety, efficiency, and environmental impact. For the synthesis of this compound, several factors would need to be addressed to ensure a scalable process.
The development of scalable methods for producing key intermediates is also crucial. For example, practical and scalable protocols for the synthesis of spirocyclic pyrrolidines have been developed, demonstrating the feasibility of producing complex pyrrolidine derivatives on a multigram scale. researchgate.netnih.gov
Purification methods must also be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and environmental impact. The safety profile of all reagents and intermediates must be carefully evaluated to ensure a safe manufacturing process. acs.org
Yield Enhancement and Purity Control in Syntheses
Achieving high yield and purity is critical in the synthesis of this compound. The selection of reagents, catalysts, and reaction conditions plays a pivotal role in maximizing product formation while minimizing side reactions.
Yield Enhancement:
The yield of this compound via reductive amination is highly dependent on the efficiency of both the initial imine formation and the subsequent reduction. Key factors for yield enhancement include:
Choice of Reducing Agent: A variety of reducing agents can be employed. Mild hydride reagents like sodium triacetoxyborohydride (STAB) are often preferred for direct reductive amination (DRA) as they are selective for the imine intermediate over the starting carbonyl compound. nih.gov More potent agents like sodium cyanoborohydride can also be used, typically in a one-pot procedure, though they present toxicity concerns. wikipedia.orgorgsyn.org For industrial-scale and greener syntheses, catalytic hydrogenation using H₂ gas with a metal catalyst is highly effective. frontiersin.org
Catalyst Selection: In catalytic hydrogenation, the choice of metal catalyst is crucial. Noble metal catalysts based on platinum, palladium, and rhodium are highly effective. frontiersin.org Bimetallic catalysts, such as Rh-Ni systems, have demonstrated superior activity in the reductive amination of cyclohexanone, achieving very high conversion rates and selectivity. mdpi.com Non-noble metal catalysts, particularly those based on cobalt and copper, are also being explored as more economical alternatives. researchgate.netorganic-chemistry.org
Reaction Conditions: Optimization of temperature, pressure, and solvent is essential. For catalytic hydrogenations, pressures typically range from a few bars to higher pressures, with temperatures adjusted to balance reaction rate and selectivity. mdpi.com The pH of the reaction medium is also important, as weakly acidic conditions favor the formation of the imine intermediate. wikipedia.org
The following interactive table summarizes how different catalytic systems and reducing agents can influence the yield in the synthesis of this compound, based on data from analogous reductive amination reactions.
Table 1: Influence of Catalysts and Reducing Agents on the Reductive Amination Yield of this compound Data is extrapolated from analogous reactions in the literature.
| Catalyst/Reducing Agent | Precursors | Solvent | Temperature (°C) | Pressure | Hypothesized Yield (%) |
| H₂ / Rh-Ni on SiO₂ | Cyclohexanone + 3-Aminopyrrolidine | Cyclohexane (B81311) | 100 | 6 bar | ~96 |
| H₂ / Pt on Carbon | Cyclohexanone + 3-Aminopyrrolidine | Methanol (B129727) | 25-50 | 9 bar | ~90 |
| Sodium Triacetoxyborohydride (STAB) | Cyclohexanone + N-Boc-3-Aminopyrrolidine | Dichloromethane (B109758) | 25 (rt) | Ambient | ~85-90 |
| Sodium Cyanoborohydride (NaBH₃CN) | Cyclohexanone + 3-Aminopyrrolidine | Methanol | 25 (rt) | Ambient | ~80-85 |
Purity Control:
Controlling the purity of the final product requires minimizing the formation of byproducts during the reaction and employing effective purification techniques.
Preventing Over-Alkylation: A common issue in reductive amination is over-alkylation, where the newly formed secondary amine reacts further with the carbonyl compound. nih.gov This can be mitigated by using a protecting group on the pyrrolidine nitrogen or by carefully controlling the stoichiometry of the reactants.
Purification Methods: Standard purification for amines involves several steps. An initial aqueous workup with an acid-base extraction can separate the basic amine product from non-basic impurities and unreacted starting materials. For volatile amines, fractional distillation under reduced pressure is a highly effective method for achieving high purity (>99%). orgsyn.org For non-volatile compounds or to remove closely related impurities, column chromatography is the method of choice. Solid Phase Extraction (SPE) can also be utilized as a rapid purification technique for amine libraries. sciforum.net
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by improving atom economy, using safer reagents and solvents, and minimizing waste.
Catalysis over Stoichiometric Reagents: The use of heterogeneous or homogeneous catalysts is a cornerstone of green synthesis. Catalytic processes reduce the amount of chemical waste generated compared to stoichiometric reagents that are consumed in the reaction. researchgate.net Furthermore, heterogeneous catalysts can often be recovered and recycled, adding to the sustainability of the process. mdpi.com
Safer Solvents and Conditions: A significant focus of green chemistry is the replacement of hazardous solvents. Traditional solvents for reductive amination, such as dichloromethane or dichloroethane, are being replaced with greener alternatives like methanol, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.comtandfonline.com Some modern protocols even utilize water as a solvent, further enhancing the environmental profile of the synthesis. nih.gov Additionally, employing techniques like microwave or ultrasound irradiation can accelerate reaction times, often under solvent-free conditions, which aligns with green chemistry goals. tandfonline.com
One-Pot Procedures: Designing the synthesis as a one-pot or tandem reaction, where multiple steps are carried out in the same reactor without isolating intermediates, reduces solvent usage, waste generation, and energy consumption. nih.govorganic-chemistry.org A one-pot reductive amination is a prime example of this efficient and greener approach. wikipedia.org
The following table compares a traditional synthetic route with a greener alternative for producing this compound.
Table 2: Comparison of Traditional vs. Green Synthetic Routes for this compound
| Parameter | Traditional Route | Greener Route | Rationale for Improvement |
| Reaction Type | Reductive amination with stoichiometric hydride | Catalytic reductive amination | Catalytic process reduces waste and improves atom economy. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | H₂ Gas | H₂ is a low molecular weight reagent, and the only byproduct is water. |
| Catalyst | None (stoichiometric) | Heterogeneous (e.g., Rh-Ni, Pt/C) | Catalyst is used in small amounts and is often recyclable. mdpi.com |
| Solvent | Dichloromethane (DCM) | Methanol or Water | Avoids use of hazardous chlorinated solvents; methanol is biodegradable, and water is the greenest solvent. nih.govtandfonline.com |
| Atom Economy | Moderate | High | Maximizes the incorporation of reactant atoms into the final product. nih.gov |
| E-Factor (Waste/Product Ratio) | Higher | Lower | Less waste is generated due to the catalytic nature and lower mass of reagents. |
Derivatization and Structural Modification of 1 Cyclohexylpyrrolidin 3 Amine
Functionalization of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring system, featuring a tertiary nitrogen atom, presents unique opportunities and challenges for functionalization. While traditional N-alkylation and N-acylation are not feasible at the already substituted ring nitrogen, other modifications can be explored.
The nitrogen atom within the pyrrolidine ring of 1-Cyclohexylpyrrolidin-3-amine is tertiary, meaning it is bonded to three carbon atoms (one cyclohexyl carbon and two carbons of the pyrrolidine ring). Consequently, it cannot undergo further standard N-alkylation or N-acylation reactions, which typically involve the displacement of a hydrogen atom on a primary or secondary amine. libretexts.orgresearchgate.netbath.ac.uk
However, the lone pair of electrons on the tertiary nitrogen makes it nucleophilic, allowing it to react with strong alkylating agents, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. wikipedia.org This reaction, known as the Menshutkin reaction, results in a positively charged nitrogen atom and introduces a new alkyl group to the pyrrolidine nitrogen. wikipedia.org
Table 1: Quaternization Reaction of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 3-Amino-1-cyclohexyl-1-methylpyrrolidinium iodide |
These quaternary ammonium salts can serve as intermediates in various synthetic applications, including their use as phase-transfer catalysts.
Introducing substituents directly onto the carbon atoms of the pyrrolidine ring is a key strategy for creating structural diversity. Modern synthetic methods, particularly those involving C-H functionalization, offer powerful tools for this purpose. rsc.orgnih.gov Direct α-C–H bond functionalization of cyclic amines can be achieved through methods that generate an iminium ion intermediate, which is then captured by a nucleophile. nih.gov While many protocols require N-protection, protecting-group-free approaches have been developed. nih.gov
Transition-metal-catalyzed C-H activation is another prominent strategy. researchgate.net For instance, rhodium- or palladium-based catalysts can direct the insertion of various functional groups at positions α or β to the nitrogen atom. These reactions often require a directing group to achieve regioselectivity, but methods for the functionalization of unprotected cyclic amines are emerging. nih.gov
Table 2: Representative C-H Functionalization Reactions for Pyrrolidine Skeletons
| Reaction Type | Catalyst/Reagent Example | Potential Product Type |
|---|---|---|
| α-Arylation | Pd(OAc)₂ / Ligand / Aryl Halide | 1-Cyclohexyl-2-arylpyrrolidin-3-amine |
| α-Alkylation | Photoredox Catalyst / Alkyl Halide | 1-Cyclohexyl-2-alkylpyrrolidin-3-amine |
These strategies allow for the late-stage modification of the pyrrolidine core, enabling the rapid synthesis of analog libraries for various research applications. rsc.org
Modifications of the Cyclohexyl Moiety
The cyclohexyl group offers a three-dimensional element to the molecule, and its conformation and potential for functionalization are critical aspects of its chemistry.
The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize angular and torsional strain. youtube.com In this compound, the pyrrolidinyl group is a substituent on the cyclohexane ring. Like other monosubstituted cyclohexanes, it can exist in two interconverting chair conformations, with the substituent in either an axial or an equatorial position. libretexts.orgmasterorganicchemistry.com
The equatorial conformation is generally more stable than the axial one due to the avoidance of steric hindrance known as 1,3-diaxial interactions. fiveable.mejove.com In the axial conformation, the bulky pyrrolidinyl group would experience steric repulsion with the axial hydrogen atoms at the C3 and C5 positions of the cyclohexyl ring. masterorganicchemistry.comfiveable.me The energy difference between the two conformers means that at equilibrium, the conformation with the equatorial pyrrolidinyl group will be heavily favored. jove.com This conformational preference can influence the reactivity of the molecule and the stereochemical outcome of reactions on the cyclohexyl ring or the pyrrolidine moiety.
Table 3: Conformational Preference in Monosubstituted Cyclohexanes
| Substituent Position | Key Steric Interaction | Relative Stability |
|---|---|---|
| Equatorial | Gauche interactions with C2/C6 | More Stable (Favored) |
Functionalizing the saturated C-H bonds of the cyclohexane ring is synthetically challenging but can be achieved through various modern methodologies. researchgate.net Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, is a powerful approach. While the parent molecule lacks an obvious directing group for the cyclohexyl ring, derivatives can be synthesized to include one.
Alternatively, non-directed C-H functionalization reactions, often involving radical intermediates, can be employed. Photoredox catalysis, for example, can generate radical species that can abstract a hydrogen atom from the cyclohexane ring, creating a carbon-centered radical that can then be trapped by another reagent to form a new C-C or C-heteroatom bond. nih.gov The regioselectivity of such reactions can be influenced by the relative stability of the resulting radical (tertiary > secondary > primary).
Transformations of the Amine Group
The primary amine at the 3-position of the pyrrolidine ring is a key site for a wide array of chemical modifications, as its chemistry is dominated by the lone pair of electrons on the nitrogen atom. uomustansiriyah.edu.iq
Standard reactions for primary amines include N-alkylation and N-acylation. libretexts.org
N-Alkylation: Reaction with alkyl halides can lead to secondary amines, tertiary amines, and even quaternary ammonium salts. wikipedia.org To achieve selective mono-alkylation and avoid over-alkylation, reductive amination with an aldehyde or ketone is often the preferred method.
N-Acylation: Treatment with acyl chlorides or acid anhydrides readily forms stable amide derivatives. researchgate.netnih.gov This reaction is often used to protect the amine group or to introduce new functional moieties.
Beyond these fundamental transformations, the primary amine can be converted into a wide range of other functional groups. For example, diazotization with nitrous acid can convert the amine into a diazonium salt, which is a versatile intermediate that can be substituted by various nucleophiles (e.g., halides, hydroxyl, cyano groups). The primary amino group can also be transformed into bromides, chlorides, or nitroso groups through specific reagents and reaction conditions. researchgate.netacs.org
Table 4: Common Transformations of the 3-Amino Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine (Secondary Amine) |
| N-Acylation | Acetyl Chloride, Base | Acetamide |
| Sulfonylation | Tosyl Chloride, Base | Sulfonamide |
These transformations highlight the utility of the 3-amino group as a synthetic handle for introducing significant structural and functional changes to the this compound scaffold.
Conversion to Amides and Carbamates
The primary amine of this compound readily undergoes acylation and carbamoylation to form stable amide and carbamate (B1207046) linkages, respectively. These reactions are fundamental in synthetic chemistry for creating peptidomimetics and other biologically relevant molecules. google.com
Amide Synthesis: The most direct method for amide formation involves the reaction of this compound with an activated carboxylic acid derivative. masterorganicchemistry.com Acyl chlorides or anhydrides react readily with the amine, typically in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine to neutralize the acid byproduct (e.g., HCl). fishersci.co.ukuomustansiriyah.edu.iq This is often referred to as the Schotten-Baumann reaction. fishersci.co.uk
Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using dehydrating agents or coupling reagents. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the corresponding amide with high efficiency under mild conditions. masterorganicchemistry.com
Table 1: Representative Amide Synthesis Reactions
| Reactant 1 | Reactant 2 (Acylating Agent) | Coupling Reagent/Base | Product |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine | N-(1-Cyclohexylpyrrolidin-3-yl)acetamide |
| This compound | Benzoic Anhydride | Triethylamine (B128534) | N-(1-Cyclohexylpyrrolidin-3-yl)benzamide |
Carbamate Synthesis: Carbamates can be synthesized from this compound through several routes. A common laboratory method involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. nih.gov Another efficient approach is the three-component coupling of the amine, carbon dioxide, and an alkyl halide, often facilitated by a cesium base like cesium carbonate. google.comorganic-chemistry.org This method proceeds under mild conditions and avoids the overalkylation of the amine. organic-chemistry.org Isocyanates, generated in situ from other precursors to avoid handling these toxic reagents, can also be trapped by alcohols to form carbamates. nih.govorganic-chemistry.org
Table 2: Representative Carbamate Synthesis Reactions
| Reactant 1 | Reagents | Product |
|---|---|---|
| This compound | Benzyl Chloroformate, Sodium Bicarbonate | Benzyl (1-cyclohexylpyrrolidin-3-yl)carbamate |
| This compound | Carbon Dioxide, Methyl Iodide, Cesium Carbonate | Methyl (1-cyclohexylpyrrolidin-3-yl)carbamate |
Reactions Involving the Primary Amine Functionality
Beyond amide and carbamate formation, the primary amine of this compound can participate in a variety of other transformations.
N-Alkylation: The amine can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to mixtures of mono- and di-alkylated products, and potentially even the formation of a quaternary ammonium salt through exhaustive alkylation. uomustansiriyah.edu.iqmsu.edu To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields stable sulfonamides. msu.edu This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu
Diazotization: Primary amines can react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form diazonium salts. While aliphatic diazonium salts are typically unstable, this reactivity can be harnessed for further synthetic transformations. quizlet.com
Synthesis of Complex this compound Derivatives and Conjugates
The this compound scaffold serves as a valuable building block for the construction of more elaborate molecules, including hybrid structures and multi-ring systems designed for specific applications.
Hybrid Molecules and Multi-Ring Scaffolds
The concept of molecular hybridization involves combining two or more pharmacophores or structural motifs into a single molecule. The this compound unit can be readily integrated into such designs.
For instance, the primary amine can be used as a nucleophile to react with electrophilic centers on other heterocyclic systems. A common strategy in medicinal chemistry is the "click reaction," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole linkages. mdpi.com An alkyne-functionalized this compound derivative could be reacted with an azide-bearing scaffold (e.g., another heterocycle) to create a complex hybrid molecule. mdpi.com
Furthermore, the amine functionality allows for its incorporation into larger ring systems or its attachment to existing multi-ring scaffolds. For example, it could be acylated with a carboxylic acid that is part of a larger, more complex molecule, effectively conjugating the cyclohexylpyrrolidine moiety to that system. nih.gov This approach is used to explore new chemical space by combining the physicochemical properties of the amine scaffold with those of other molecular frameworks.
Stereochemical Aspects and Conformational Analysis of 1 Cyclohexylpyrrolidin 3 Amine
Chirality in 1-Cyclohexylpyrrolidin-3-amine and its Derivatives
Chirality, or "handedness," is a critical stereochemical feature of this compound. The presence of a stereogenic center at the C3 position of the pyrrolidine (B122466) ring means the molecule is not superimposable on its mirror image, leading to the existence of stereoisomers.
The parent compound, this compound, possesses one chiral center at the C3 carbon, giving rise to a pair of enantiomers: (R)-1-Cyclohexylpyrrolidin-3-amine and (S)-1-Cyclohexylpyrrolidin-3-amine. These molecules are mirror images and exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.
The introduction of additional substituents on either the pyrrolidine or cyclohexyl ring can create new stereocenters, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. For instance, the synthesis of 2,5-disubstituted pyrrolidines can result in both cis and trans diastereomers, each of which can be a pair of enantiomers. acs.orgnih.govnih.gov The stereochemical outcome of such syntheses is often controlled by the choice of starting materials and reaction conditions. acs.orgmappingignorance.orgmdpi.com
| Substitution Pattern | Example Substituent | Number of Chiral Centers | Maximum Number of Stereoisomers |
|---|---|---|---|
| Unsubstituted Parent Compound | N/A | 1 (at C3) | 2 (one pair of enantiomers) |
| 4-substituted pyrrolidine ring | -OH, -F, -CH3 | 2 (at C3 and C4) | 4 (two pairs of enantiomers) |
| 2-substituted cyclohexyl ring | -CH3 | 2 (at C3 of pyrrolidine and C2 of cyclohexane) | 4 (two pairs of enantiomers) |
| 2,5-disubstituted pyrrolidine ring | -Alkyl, -Aryl | 2 (at C2 and C5) | 4 (cis/trans diastereomers, each a pair of enantiomers) |
The specific three-dimensional arrangement of atoms in a chiral molecule is paramount for its interaction with other chiral entities, a process known as chiral recognition. acs.orgnih.govnih.gov This is particularly significant in biological systems, where receptors, enzymes, and other proteins are themselves chiral. The interaction between a chiral molecule and a biological target is often described by the "three-point interaction model," which posits that a minimum of three points of contact are necessary for a chiral selector to differentiate between enantiomers. nih.gov
Different stereoisomers of a molecule can exhibit vastly different biological profiles due to their differential binding to enantioselective proteins. researchgate.net The spatial orientation of substituents on the pyrrolidine ring can significantly influence the molecule's ability to fit into a specific binding pocket, thereby affecting its pharmacological efficacy. nih.gov Chiral amines are crucial building blocks in medicinal chemistry, with their specific stereochemistry often being a key determinant of their therapeutic effect and selectivity. acs.orgalfachemic.com
Conformational Preferences of the Pyrrolidine and Cyclohexyl Rings
The five-membered pyrrolidine ring is inherently non-planar, a feature that increases its three-dimensional coverage and is often referred to as "pseudorotation". researchgate.net To alleviate angular and torsional strain, it adopts puckered conformations. The two primary puckering modes are the "envelope" and "twist" forms. In proline, a related structure, these are often described as Cγ-exo and Cγ-endo envelope conformers. nih.govfrontiersin.org These conformers are in a state of rapid dynamic equilibrium. ox.ac.uk
The specific puckering preference of the pyrrolidine ring is heavily influenced by the nature and position of its substituents. acs.orgresearchgate.net
Electronegative Substituents : The presence of electronegative atoms like fluorine can significantly alter the conformational equilibrium. beilstein-journals.org For example, in substituted prolines, a trans-4-substituent often favors the exo pucker, while a cis-4-substituent favors the endo pucker. nih.govnih.gov
Steric Bulk : Bulky substituents, such as a tert-butyl group, can effectively "lock" the pyrrolidine ring into a single, strongly preferred conformation by favoring a pseudoequatorial orientation. nih.gov
This conformational control induced by substituents is a key factor in the design of pyrrolidine-containing molecules with specific biological activities. nih.govbeilstein-journals.org
| Substituent Type at C4 of Proline Ring | Stereochemistry | Favored Pucker | Underlying Effect |
|---|---|---|---|
| Electronegative (e.g., -OH, -F) | trans | Cγ-exo | Stereoelectronic |
| Electronegative (e.g., -OH, -F) | cis | Cγ-endo | Stereoelectronic |
| Bulky (e.g., -tBu) | trans | Cγ-endo | Steric Hindrance |
| Bulky (e.g., -tBu) | cis | Cγ-exo | Steric Hindrance |
The six-membered cyclohexyl ring predominantly adopts a strain-free "chair" conformation. In this compound, the pyrrolidinyl group is a bulky substituent on the cyclohexane (B81311) ring. To minimize steric strain, particularly 1,3-diaxial interactions, this large group will overwhelmingly prefer to occupy an equatorial position. fiveable.meucalgary.calibretexts.org This preference effectively locks the conformation of the cyclohexyl ring, with the pyrrolidinyl group held in a defined spatial orientation relative to the cyclohexane plane.
Computational and Spectroscopic Probes of Stereochemistry
The precise stereochemistry and conformational dynamics of molecules like this compound are elucidated through a combination of computational modeling and analytical spectroscopy.
Computational Methods are powerful tools for investigating molecular structures and energies. emich.edu
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate the potential energy surface of the molecule, allowing for the identification of the lowest energy (most stable) conformers and the energy barriers for interconversion (e.g., ring flipping). researchgate.netnih.gov These calculations can predict the relative stabilities of different ring puckers and the preference for axial versus equatorial substituent placement. acs.orgmst.edu
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule over time, providing insights into processes like pseudorotation and the flexibility of the ring systems. frontiersin.org
Spectroscopic Techniques provide experimental data to validate and refine computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique for conformational analysis in solution. nih.govresearchgate.net Parameters such as chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment and the dihedral angles between atoms, providing detailed information about the preferred ring conformation and the stereochemical relationships between substituents. frontiersin.orgresearchgate.net
X-ray Crystallography : This technique provides an unambiguous determination of the molecular structure in the solid state. researchgate.netjyu.fimdpi.com It yields precise data on bond lengths, bond angles, and torsional angles, offering a definitive snapshot of a single, low-energy conformation of the molecule. nih.govmdpi.com
| Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Provides data on the time-averaged conformation in solution, relative stereochemistry, and dynamic processes like ring inversion. |
| X-ray Crystallography | Determines the precise 3D structure, including bond lengths, angles, and absolute stereochemistry, in the solid state. |
| Computational Modeling (DFT, MD) | Predicts relative energies of conformers, energy barriers for interconversion, and provides a theoretical model of molecular structure and dynamics. |
Mechanistic Organic Chemistry of 1 Cyclohexylpyrrolidin 3 Amine Reactions
Elucidation of Reaction Mechanisms in Synthesis
The formation of the 1-Cyclohexylpyrrolidin-3-amine structure can be achieved through several synthetic strategies, each with its own distinct reaction mechanism. The elucidation of these mechanisms is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.
Electron Transfer Pathways
Electron transfer processes are fundamental to many organic reactions, and the synthesis of pyrrolidine (B122466) derivatives is no exception. In the context of forming this compound, electron transfer can initiate radical-based cyclization reactions. For instance, photoredox catalysis can be employed to generate radical intermediates from suitable acyclic precursors.
One plausible pathway involves the single-electron reduction of an appropriate precursor, such as an N-alkenyl-N-cyclohexyl-α-aminocarbonyl compound. This process, often facilitated by a photocatalyst excited by visible light, generates a radical anion which can then undergo further transformations leading to the pyrrolidine ring.
Conversely, single-electron oxidation of a tertiary amine precursor can lead to an amine radical cation. nih.gov This highly reactive intermediate can then participate in cyclization reactions. The feasibility of such a pathway is dependent on the oxidation potential of the amine and the specific reaction conditions employed.
Table 1: Examples of Electron Transfer Initiated Reactions in Amine Synthesis
| Reaction Type | Initiator | Key Intermediate | Ref. |
| Photoredox Catalysis | Visible Light/Photocatalyst | Radical Anion/Cation | nih.gov |
| Electrochemical Synthesis | Electric Current | Amine Radical Cation | nih.gov |
Radical Intermediates and Trapping Studies
Radical cyclizations offer a powerful method for the construction of the pyrrolidine ring system. The synthesis of 3-aminopyrrolidines, for example, has been achieved through the intramolecular addition of neutral C-centered α-aminoalkyl radicals onto a C=C double bond. doi.org This approach can be adapted for the synthesis of this compound by utilizing a precursor containing a cyclohexyl group on the nitrogen and a protected amino group at the appropriate position.
The generation of the key radical intermediate can be accomplished through various methods, including the use of radical initiators like AIBN or via photochemically induced processes. Once formed, the radical undergoes a 5-exo-trig cyclization, which is generally a favored pathway, to form the five-membered pyrrolidine ring. The resulting cyclic radical is then quenched by a hydrogen atom donor or another trapping agent to yield the final product.
Radical trapping studies are instrumental in confirming the presence of these transient species. The use of radical scavengers, such as TEMPO, can intercept the radical intermediates, leading to the formation of characteristic adducts and thereby providing strong evidence for a radical-mediated mechanism.
Ionic and Concerted Mechanisms
Beyond radical pathways, the synthesis of this compound can also proceed through ionic or concerted mechanisms. One of the most common methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.gov An azomethine ylide, which is a 1,3-dipole, can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the ring-opening of aziridines.
In a potential synthesis of this compound, an azomethine ylide bearing a cyclohexyl group on the nitrogen atom could react with an alkene containing a protected amino group in a concerted [3+2] cycloaddition. The stereochemistry of the final product is often controlled by the geometry of the azomethine ylide and the alkene, with the reaction proceeding through a highly ordered transition state.
Alternatively, intramolecular nucleophilic substitution (an SN2 reaction) can also be employed. A suitable acyclic precursor, containing a good leaving group and a nucleophilic nitrogen atom, can undergo cyclization to form the pyrrolidine ring. For the synthesis of this compound, this would involve a precursor such as a 4-halo- or 4-sulfonyloxy-pentylamine derivative with a cyclohexyl group on the primary amine and a protected secondary amine at the 2-position.
Kinetics and Thermodynamics of Transformational Reactions
For radical cyclizations, the rate of the 5-exo-trig cyclization is generally fast, often competing effectively with intermolecular reactions. The thermodynamics of this step are typically favorable due to the formation of a stable five-membered ring and the conversion of a π-bond to a σ-bond.
In the case of [3+2] cycloadditions, the reaction rate is influenced by the frontier molecular orbital (FMO) energies of the azomethine ylide and the alkene. The reaction is often under kinetic control, and the observed product distribution reflects the relative energies of the transition states leading to different stereoisomers. Computational studies on related systems have shown that the activation barriers for these cycloadditions can be significantly influenced by the substituents on both the dipole and the dipolarophile.
Influence of Substituents and Reaction Conditions on Mechanism
The cyclohexyl group at the 1-position and the amino group at the 3-position of the pyrrolidine ring, along with the reaction conditions, exert a significant influence on the operative reaction mechanism.
The bulky cyclohexyl group can introduce steric hindrance, which may affect the rate and stereoselectivity of the cyclization step. For instance, in a radical cyclization, the cyclohexyl group may favor a transition state that minimizes steric interactions, leading to a specific diastereomer. Similarly, in a [3+2] cycloaddition, the steric bulk of the cyclohexyl group on the azomethine ylide can direct the approach of the alkene.
The amino group at the 3-position, or a protected version of it in a precursor, can influence the electronic properties of the reacting species. An electron-withdrawing protecting group on the nitrogen of the future 3-amino group can affect the reactivity of a nearby radical center or a double bond.
Reaction conditions such as temperature, solvent, and the presence of catalysts or initiators are critical in determining which mechanistic pathway is favored. For example, photochemical conditions will favor radical pathways, while the use of a Lewis acid catalyst can promote ionic or concerted cycloaddition reactions. The choice of solvent can also play a crucial role by stabilizing or destabilizing charged intermediates or transition states.
Table 2: Influence of Reaction Parameters on Pyrrolidine Synthesis
| Parameter | Effect on Mechanism | Example | Ref. |
| Substituents | Steric hindrance and electronic effects can alter stereoselectivity and reaction rates. | Bulky N-substituents can influence the diastereoselectivity of radical cyclizations. | doi.org |
| Temperature | Can shift the balance between kinetic and thermodynamic control. | Higher temperatures may favor thermodynamically more stable products. | |
| Solvent | Polarity can influence the rates of reactions involving charged intermediates. | Polar solvents can stabilize ionic intermediates in SN2 cyclizations. | |
| Catalyst | Can open up new reaction pathways with lower activation energies. | Lewis acids can catalyze [3+2] cycloaddition reactions. | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-Cyclohexylpyrrolidin-3-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the cyclohexyl and pyrrolidine (B122466) rings.
Cyclohexyl Protons: The protons on the cyclohexyl ring typically appear as a complex series of overlapping multiplets in the upfield region, approximately between 1.0 and 2.0 ppm. The methine proton attached to the nitrogen (N-CH) would likely be found further downfield.
Pyrrolidine Protons: The protons on the pyrrolidine ring would show more distinct signals. The methine proton at the C3 position (CH-NH₂) would be shifted downfield due to the influence of the adjacent amine group. The methylene (B1212753) protons (CH₂) of the pyrrolidine ring would appear as multiplets, with their chemical shifts and coupling patterns providing information about their stereochemical relationships.
Amine Protons: The protons of the primary amine (NH₂) and the secondary amine (NH) would appear as broad signals, and their chemical shifts can be variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.
Cyclohexyl Carbons: The carbons of the cyclohexyl ring would resonate in the aliphatic region of the spectrum, typically between 25 and 60 ppm.
Pyrrolidine Carbons: The carbons of the pyrrolidine ring would also appear in the aliphatic region, with the carbon atom bonded to the nitrogen (C3) being shifted to a higher chemical shift value compared to the other ring carbons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and to establish connectivity within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexyl CH (N-bound) | 2.5 - 3.0 | 55 - 65 |
| Cyclohexyl CH₂ | 1.0 - 2.0 | 25 - 35 |
| Pyrrolidine CH (C3) | 3.0 - 3.5 | 50 - 60 |
| Pyrrolidine CH₂ | 1.8 - 2.8 | 30 - 50 |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful tool used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), the compound can be ionized and its mass-to-charge ratio (m/z) measured.
The expected protonated molecule [M+H]⁺ for this compound (C₁₀H₂₀N₂) would have a calculated m/z value of approximately 169.1654. High-resolution mass spectrometry (HRMS) can measure this value with high accuracy, allowing for the validation of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for compounds of this type include:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For the pyrrolidine ring, this can lead to the formation of stable iminium ions.
Loss of the Cyclohexyl Group: Cleavage of the bond between the cyclohexyl ring and the pyrrolidine nitrogen can result in a fragment ion corresponding to the protonated 3-aminopyrrolidine (B1265635) moiety.
Ring Opening of Pyrrolidine: The pyrrolidine ring can undergo cleavage, leading to a series of characteristic fragment ions.
Analysis of these fragmentation patterns helps to confirm the connectivity of the cyclohexyl and pyrrolidine rings.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its crystalline solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound (or a suitable salt derivative), researchers can determine atom positions, bond lengths, bond angles, and torsional angles with high precision. mdpi.commdpi.com
This technique would reveal:
Conformation: The preferred conformation of both the cyclohexyl ring (e.g., chair conformation) and the pyrrolidine ring (e.g., envelope or twist conformation).
Stereochemistry: The absolute configuration of the chiral center at the C3 position of the pyrrolidine ring can be determined if a suitable heavy atom is present in the crystal structure (anomalous dispersion).
Intermolecular Interactions: Crucially, X-ray crystallography elucidates the network of intermolecular forces, such as hydrogen bonds, that govern the crystal packing. The primary and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors, leading to potentially complex and stable crystal lattices.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is a powerful non-destructive method for determining the absolute configuration of chiral molecules in solution, which is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained. americanlaboratory.com
The determination of the absolute configuration of the chiral center in this compound using VCD involves a combined experimental and theoretical approach:
The experimental VCD spectrum of an enantiomerically enriched sample is measured.
The VCD spectrum is calculated for one of the enantiomers (e.g., the (R)-enantiomer) using quantum chemical methods, such as Density Functional Theory (DFT). nih.govunibe.ch
The experimental spectrum is then compared to the calculated spectrum. A good match between the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration of the sample. americanlaboratory.comuit.no
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC, LC-MS, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for qualitative analysis. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of a nonpolar solvent like hexane (B92381) and a polar solvent like ethyl acetate (B1210297) with a small amount of amine base like triethylamine (B128534) to prevent streaking), the purity can be quickly assessed.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound may require derivatization (e.g., acylation) to improve its chromatographic properties and prevent peak tailing. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique for purity determination and analysis. Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate is a common method for analyzing amines. The mass spectrometer detector provides confirmation of the identity of the main peak and any impurities.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium acetate |
| Ethyl acetate |
| Formic acid |
| Hexane |
| Methanol (B129727) |
Computational Chemistry and Theoretical Investigations of 1 Cyclohexylpyrrolidin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. researchgate.net A key application of MO theory in understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and spatial distribution of these orbitals are crucial for predicting chemical behavior.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For 1-Cyclohexylpyrrolidin-3-amine, the HOMO is expected to be localized predominantly on the nitrogen atom of the secondary amine due to its lone pair of electrons. A region with a high HOMO density indicates a site susceptible to attack by electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level where electrons can be accepted, indicating the molecule's ability to act as an electrophile. An attack by a nucleophile would likely target atomic sites where the LUMO has a significant density.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Quantum chemical calculations can precisely determine the energies of these orbitals.
Illustrative FMO Data for this compound This table presents typical data that would be obtained from a quantum chemical calculation. The values are for illustrative purposes.
| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | -6.2 | Nitrogen (N) lone pair | Site of electrophilic attack; electron donation |
| LUMO | +1.5 | C-H and N-H antibonding orbitals | Site of nucleophilic attack |
| HOMO-LUMO Gap | 7.7 | N/A | Indicates high kinetic stability |
Density Functional Theory (DFT) is a robust and widely used computational method for predicting the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries and calculating a wide range of properties for organic amines. acs.org Standard calculations would typically employ a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.gov
DFT calculations provide optimized structural parameters, such as bond lengths and angles, which correspond to the molecule's minimum energy conformation. nih.gov Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map visualizes the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show the most negative potential localized around the nitrogen atom, confirming it as the primary basic and nucleophilic center.
Illustrative DFT-Calculated Geometric Parameters for this compound This table shows representative optimized geometry data as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level). The data is for exemplary purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(pyrrolidine)-N | 1.46 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C(cyclohexyl)-N(pyrrolidine) | 1.47 Å |
| Bond Angle | C-N-C | 112.5° |
| Bond Angle | C-N-H | 110.0° |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the physical movements of atoms and molecules over time. frontiersin.orgnih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The molecule has several degrees of freedom, including the puckering of the pyrrolidine (B122466) ring, the chair-boat interconversion of the cyclohexyl ring, and the rotation about the bond connecting the two rings.
An MD simulation involves calculating the forces between atoms and using these forces to solve Newton's equations of motion, generating a trajectory that describes how the positions and velocities of atoms change over time. frontiersin.orgmdpi.com By analyzing this trajectory, researchers can identify the most stable, low-energy conformers, determine their relative populations, and map the energetic barriers for conversion between them. This provides a detailed picture of the molecule's dynamic behavior in different environments, such as in a solvent or interacting with a biological target.
Molecular Modeling and Docking Studies for Protein-Ligand Interactions (excluding clinical)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein. researchgate.net This method is crucial for understanding how a molecule like this compound might interact with a protein target on a structural level.
The process involves:
Preparation: Generating 3D structures of both the ligand (this compound) and the protein receptor.
Sampling: Placing the ligand in various positions and orientations within the protein's binding site.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The scores are ranked to identify the most likely binding mode.
Docking studies can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. For this compound, the secondary amine group is a potential hydrogen bond donor and acceptor, which could be critical for its binding to a protein.
Hypothetical Docking Results of this compound with a Generic Kinase This table is a representative example of data generated from a molecular docking study and is for illustrative, non-clinical purposes only.
| Binding Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | Asp145 | Hydrogen Bond (with N-H) |
| 1 | -8.5 | Leu83 | Hydrophobic (with cyclohexyl ring) |
| 1 | -8.5 | Val35 | Hydrophobic (with pyrrolidine ring) |
| 2 | -8.1 | Glu120 | Hydrogen Bond (with N-H) |
Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the energy maximum along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy (ΔG‡). According to transition state theory, a lower activation energy corresponds to a faster reaction rate. For this compound, this methodology could be used to predict the outcomes of various reactions, such as its N-alkylation or N-acylation. Calculations can help determine whether a reaction is kinetically feasible and can predict regioselectivity when multiple reaction sites are present. acs.orgnih.gov
Analysis of Tautomerism and Protonation Regioselectivity
For a saturated cyclic amine like this compound, significant tautomerism is not expected. The amine form is overwhelmingly more stable than any potential enamine tautomer, a fact that would be readily confirmed by computational energy calculations showing a vast energy difference.
However, predicting the site of protonation—its regioselectivity—is a critical application of computational chemistry for amines. nih.gov Amines are basic due to the lone pair of electrons on the nitrogen atom. utexas.edulibretexts.org this compound has a single secondary amine nitrogen, which is the overwhelmingly favored site of protonation. Computational methods can quantify this preference by calculating the proton affinity of the nitrogen atom or by comparing the thermodynamic stability of the N-protonated species versus hypothetically C-protonated forms. DFT calculations would confirm that protonation on the nitrogen is vastly more favorable, resulting in the formation of a stable ammonium (B1175870) cation. nih.gov
Illustrative Calculated Relative Energies for Protonation of this compound This table shows hypothetical relative energies calculated using DFT to demonstrate the high regioselectivity of protonation. The N-protonated form is set as the reference (0 kcal/mol).
| Protonation Site | Calculated Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Nitrogen (N) | 0.0 | Most Stable (Favored Product) |
| Carbon (C2 of pyrrolidine) | +150.2 | Highly Unstable |
| Carbon (C1 of cyclohexyl) | +165.7 | Highly Unstable |
Computational Investigations of this compound Remain a Niche Area of Research
Extensive searches for dedicated computational studies, including molecular dynamics simulations, quantum chemical calculations, or other theoretical analyses focused on the stereoisomers of this compound and its role in chiral recognition, did not yield specific research findings. While the broader field of computational chemistry offers powerful tools for examining chiral molecules, it appears that this compound has not been a specific subject of such detailed theoretical investigation in published research.
Computational approaches are frequently employed to elucidate the intricacies of chiral recognition. These methods can predict the stability of diastereomeric complexes, map out the energy landscapes of interactions between chiral molecules, and identify the key non-covalent forces—such as hydrogen bonding, steric hindrance, and electrostatic interactions—that govern enantiomeric differentiation. Techniques like Density Functional Theory (DFT) are often used to calculate the energies of different conformations and transition states, providing insight into the thermodynamics and kinetics of chiral recognition events. Molecular dynamics (MD) simulations can further offer a dynamic picture of how chiral selectors and analytes interact over time in a solution, revealing the conformational changes that facilitate recognition.
However, the application of these powerful computational tools to this compound has not been documented in the reviewed literature. Research in computational chemistry tends to focus on broader classes of chiral amines or on systems with more established applications in asymmetric catalysis or chiral separations. Consequently, there is a lack of specific data, such as calculated binding energies, optimized geometries of diastereomeric pairs, or detailed analyses of the intermolecular interactions that would be pertinent to a discussion of chiral induction and recognition involving this compound.
The absence of such studies represents a gap in the current body of scientific knowledge. Future computational research could provide valuable insights into the stereochemical behavior of this compound, potentially guiding the design of new chiral catalysts, resolving agents, or pharmaceutical compounds.
Applications in Advanced Chemical and Materials Science
Role of 1-Cyclohexylpyrrolidin-3-amine in Catalysis
The presence of two nitrogen atoms with different steric and electronic environments, along with a chiral center, makes this compound a promising candidate for both metal-based and organocatalytic systems.
Ligand Design for Metal Complexes
The nitrogen atoms of the pyrrolidine (B122466) ring and the 3-amino group in this compound can act as a bidentate ligand, chelating to a metal center to form stable complexes. The stereochemistry of the 3-amino group can influence the geometry and chirality of the resulting metal complex, which is crucial for asymmetric catalysis.
The design of such ligands is critical in tuning the catalytic activity and selectivity of metal complexes. For instance, chiral N,N'-dioxide-metal complexes have been shown to be effective in a variety of asymmetric reactions nih.gov. Similarly, 3-aminopyridine (B143674) has been used to synthesize transition metal complexes with potential applications in catalysis and medicinal chemistry scirp.org. The coordination of the two nitrogen atoms in this compound to a metal can create a chiral environment around the metal center, enabling enantioselective transformations.
Table 1: Potential Metal Complexes with this compound and Their Catalytic Applications
| Metal Center | Potential Catalytic Application | Rationale |
|---|---|---|
| Rhodium (Rh) | Asymmetric Hydrogenation | Formation of a chiral Rh-complex for enantioselective reduction of prochiral olefins. |
| Palladium (Pd) | Asymmetric Allylic Alkylation | Creation of a chiral Pd-complex to control the stereochemistry of the nucleophilic attack. |
| Copper (Cu) | Asymmetric Michael Addition | Formation of a chiral Cu-complex to facilitate enantioselective conjugate addition reactions. |
Organocatalytic Systems
Chiral amines are fundamental in the field of organocatalysis, acting as catalysts for a wide range of asymmetric transformations. The pyrrolidine scaffold, in particular, is a privileged structure in many highly effective organocatalysts. The presence of a chiral center at the 3-position of the pyrrolidine ring in this compound makes it a direct candidate for applications in asymmetric organocatalysis.
Chiral N-heterocyclic compounds, including those with a cyclohexyl substituent, have been explored for their catalytic activities nih.govresearchgate.net. These catalysts often operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. Chiral N,N'-dioxide-metal complexes have also demonstrated broad utility in asymmetric cycloaddition and cyclization reactions nih.gov. The bifunctional nature of this compound, with its secondary amine and primary amine functionalities (after potential derivatization), could allow for synergistic activation of substrates.
Contribution to Supramolecular Chemistry
The distinct structural components of this compound—the hydrophilic amino groups capable of hydrogen bonding and the hydrophobic cyclohexyl group—make it an interesting molecule for studies in supramolecular chemistry.
Host-Guest Interactions
The nonpolar, bulky cyclohexyl group of this compound can participate in host-guest interactions by fitting into the cavities of macrocyclic host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The stability of such inclusion complexes is driven by hydrophobic and van der Waals interactions between the cyclohexyl guest and the interior of the host cavity.
Studies on similar guest molecules have demonstrated the feasibility of such interactions. For example, the formation of inclusion complexes with cyclohexyl-containing compounds has been previously reported nih.gov. The binding affinity and selectivity can be influenced by the size and shape complementarity between the host and the guest.
Self-Assembly and Molecular Recognition
The bifunctional nature of this compound, with its hydrogen bond donor and acceptor sites on the two amine groups, allows for the formation of ordered supramolecular structures through self-assembly. Intermolecular hydrogen bonding between the amine groups can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.
The cyclohexyl groups can further direct the packing of the molecules through van der Waals interactions, potentially leading to segregated hydrophilic and hydrophobic domains within the supramolecular structure. The principles of molecular recognition, governed by the specific geometric and chemical complementarity between interacting molecules, would dictate the formation of these self-assembled architectures. The synthesis of novel nitrogen heterocyclic compounds derived from 3-cyclohexylpropanoic acid highlights the interest in molecules combining a cyclohexyl group with a heterocyclic ring for creating structured materials nih.gov.
Polymer and Materials Functionalization
The presence of a reactive primary amino group in this compound makes it a valuable molecule for the functionalization of polymers and other materials. By covalently attaching this molecule to a polymer backbone, the properties of the material can be significantly altered.
Introducing the cyclohexylpyrrolidinamine moiety can enhance the thermal stability, modify the solubility, and introduce chirality to the polymer. Furthermore, the two amine groups can act as crosslinking sites, enabling the formation of polymer networks with tailored mechanical properties. Bifunctional amines are widely used as crosslinkers for polymers, creating robust materials through the formation of covalent bonds between polymer chains aatbio.comsigmaaldrich.comthermofisher.comgoogle.comscbt.com.
Table 2: Potential Applications in Polymer and Materials Functionalization
| Polymer/Material | Functionalization Strategy | Potential Property Enhancement |
|---|---|---|
| Poly(methyl methacrylate) | Amidation of ester groups with the amine | Increased glass transition temperature, altered solubility. |
| Poly(vinyl chloride) | Nucleophilic substitution of chlorine atoms | Introduction of chiral sites, improved thermal stability. |
| Epoxy Resins | Curing agent via reaction with epoxide groups | Formation of a crosslinked thermoset with enhanced toughness. |
Incorporation into Polymeric Scaffolds
The functionalization of polymeric scaffolds, which are crucial in fields like tissue engineering and regenerative medicine, often involves the incorporation of molecules that can enhance cellular interaction, provide bioactive cues, or modify the physical properties of the scaffold. Amines are frequently utilized for these purposes due to their nucleophilic nature, which allows for covalent attachment to polymer backbones or surfaces.
Theoretically, this compound could be incorporated into polymeric scaffolds through several mechanisms. The primary amine group on the pyrrolidine ring is a reactive site for conjugation to polymers containing functional groups such as carboxylic acids, esters, or epoxides. For instance, in polyester (B1180765) scaffolds like those made from poly(lactic-co-glycolic acid) (PLGA), the amine could be grafted onto the polymer chains, introducing a basic and potentially bioactive moiety.
The bulky cyclohexyl group attached to the pyrrolidine nitrogen could influence the hydrophobicity and steric environment of the resulting polymer, potentially affecting protein adsorption and cellular adhesion. However, without specific experimental data, the precise impact of this compound on the properties of polymeric scaffolds is speculative.
Surface Modification and Nanomaterial Functionalization (e.g., Carbon Nanotubes)
The modification of nanomaterial surfaces is critical for improving their dispersibility, biocompatibility, and interfacing with other materials. Carbon nanotubes (CNTs), for example, are often functionalized to overcome their inherent hydrophobicity and tendency to agglomerate.
Amine-containing molecules are widely used for the functionalization of CNTs. This can be achieved through either covalent or non-covalent interactions. Covalent functionalization often involves the reaction of amines with carboxylic acid groups that can be introduced onto the surface of CNTs through oxidative treatments.
In this context, this compound could be covalently attached to oxidized carbon nanotubes. The amine group would serve as the anchor point to the CNT surface. The presence of the cyclohexyl and pyrrolidine groups could then impart new properties to the nanotubes, such as improved solubility in specific organic solvents or altered electronic characteristics.
Non-covalent functionalization, on the other hand, could involve the wrapping of the molecule around the nanotube, driven by van der Waals forces or other non-covalent interactions. The specific stereochemistry and conformation of this compound would play a significant role in its ability to interact with the graphitic surface of carbon nanotubes in this manner.
While these applications are chemically plausible, it is important to reiterate that dedicated research on the use of this compound for these specific purposes has not been identified in the current body of scientific literature. The potential benefits and detailed outcomes of such applications would require empirical validation through dedicated research studies.
Biochemical Profile of this compound: An Analysis of Publicly Available Research
Following a comprehensive review of scientific literature and publicly accessible data, there is currently no specific information available regarding the interactions of the chemical compound This compound with the biological systems and enzymes outlined in the requested article structure.
Extensive searches for research data pertaining to the mechanistic and biochemical insights of this compound have yielded no results. Specifically, there is a lack of published studies on the following topics for this particular compound:
Enzyme Inhibition Mechanisms: No data was found detailing the inhibitory activity or mechanism of this compound against Monoamine Oxidases (MAO-A, MAO-B), Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, or Lysine Specific Demethylase-1 (LSD1).
Target Identification and Validation: There are no available studies that identify or validate the specific molecular targets of this compound.
Structure-Activity Relationship (SAR) Studies: Research elucidating the structure-activity relationships of this compound in the context of enzyme binding is not present in the surveyed literature. This includes a lack of information on key pharmacophores and binding hotspots.
Therefore, it is not possible to provide the requested detailed and informative article strictly adhering to the provided outline for this compound. The scientific community has not published research on this compound within the specified biological contexts.
Interactions with Biological Systems: Mechanistic and Biochemical Insights Excluding Clinical Applications, Safety, and Human Trials
Structure-Activity Relationship (SAR) Studies in Enzyme Binding
Molecular Determinants of Inhibitory Potency
The inhibitory potency of 1-cyclohexylpyrrolidin-3-amine derivatives is intricately linked to their molecular structure, with specific substitutions on both the cyclohexyl and pyrrolidine (B122466) rings playing crucial roles in modulating activity. Structure-activity relationship (SAR) studies have elucidated key features that govern the interaction of these compounds with their biological targets.
For a series of 1-cyclohexyl substituted 3-aminopyrrolidine (B1265635) derivatives investigated as CCR2 antagonists, the nature of the substituent at the 4-position of the cyclohexyl ring was found to be a critical determinant of binding affinity. researchgate.net The core structure consists of a this compound moiety, which is further derivatized.
In one series of analogs, the introduction of an O-alkyl ketoxime at the 4-position of the cyclohexyl ring was explored. The length of the alkyl chain on the oxime was shown to influence potency. For instance, an ethyl group (compound 5b in the cited study) provided optimal activity in a radioligand binding assay, while increasing the bulkiness of the alkyl group led to a decrease in activity. researchgate.net This suggests that the binding pocket has specific spatial constraints in this region.
Another series of modifications involved the incorporation of heteroatomic carbocycles at the 4-position of the cyclohexyl group. Derivatives featuring a morpholine (B109124) or thiomorpholine (B91149) at this position were identified as potent CCR2 antagonists. researchgate.net The presence of these heteroatoms likely contributes to favorable interactions, such as hydrogen bonding, within the receptor's binding site.
The broader landscape of pyrrolidine-based inhibitors highlights the importance of the pyrrolidine scaffold itself. The stereochemistry and the nature of substituents on the pyrrolidine ring are known to be critical for the inhibitory properties of various pyrrolidine derivatives. mdpi.comnih.gov While detailed SAR for the pyrrolidine core of the specific this compound CCR2 antagonists is not extensively detailed in the provided references, it is a well-established principle in medicinal chemistry that the spatial arrangement of atoms in this ring system dictates the orientation of substituents and their ability to engage with target proteins. mdpi.comnih.gov
The following table summarizes the structure-activity relationships for a selection of this compound derivatives as CCR2 antagonists, based on the findings from the cited literature. researchgate.net
| Compound ID (from source) | R Group (at 4-position of cyclohexyl ring) | CCR2 Binding Affinity (IC50, nM) |
| 5a | O-Methyl ketoxime | 250 |
| 5b | O-Ethyl ketoxime | 150 |
| 5c | O-Propyl ketoxime | 300 |
| 5d | O-Isopropyl ketoxime | 500 |
| 5e | O-Isobutyl ketoxime | >1000 |
| 6a | Morpholine | 100 |
| 6b | Thiomorpholine | 80 |
| 6c | Thiomorpholine S,S-dioxide | 200 |
Protein-Ligand Binding Affinity and Selectivity (in vitro, mechanistic focus)
The interaction between this compound derivatives and their target proteins is characterized by their binding affinity and selectivity. These parameters are quantified using various in vitro biochemical assays.
Biochemical Assays for Interaction Characterization
A primary method for characterizing the binding of this compound derivatives to CCR2 is the competitive radioligand binding assay. researchgate.net This technique provides a direct measure of the ligand's ability to displace a known radiolabeled ligand that binds to the receptor.
In the case of the 1-cyclohexyl substituted 3-aminopyrrolidine derivatives, their inhibitory activities were assessed by monitoring their ability to inhibit the binding of [¹²⁵I]MCP-1 (Monocyte Chemoattractant Protein-1), a natural ligand for CCR2, to THP-1 cells, which endogenously express the human CCR2b receptor. researchgate.net The concentration of the derivative that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity.
Other biochemical assays that are broadly applicable to the study of protein-ligand interactions include:
Enzyme-Linked Immunosorbent Assays (ELISA): These can be configured to measure competitive binding in a non-radioactive format.
Surface Plasmon Resonance (SPR): This technique can provide real-time kinetic data on the association and dissociation of the ligand and protein, allowing for the determination of the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy (ΔH), and entropy (ΔS).
For G protein-coupled receptors (GPCRs) like CCR2, functional assays are also crucial. These assays measure the downstream consequences of ligand binding, such as changes in intracellular calcium levels or the production of second messengers like cyclic AMP (cAMP). nih.gov
Structural Basis of Molecular Recognition (e.g., X-ray Co-crystallography of Protein-Ligand Complexes)
The precise three-dimensional arrangement of a ligand within the binding site of its target protein is fundamental to understanding the molecular basis of its activity. X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a protein-ligand complex. nih.gov
The process involves crystallizing the protein in the presence of the ligand and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. nih.gov
While a specific X-ray co-crystal structure for a this compound derivative bound to CCR2 is not publicly available in the search results, this methodology is a cornerstone of structure-based drug design. units.it Such a structure would reveal:
The specific amino acid residues in the CCR2 binding pocket that interact with the ligand.
The nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The conformation adopted by the ligand when bound to the receptor.
This information is invaluable for explaining the observed structure-activity relationships and for guiding the rational design of new derivatives with improved potency and selectivity. For example, it would allow researchers to visualize why a morpholine or thiomorpholine at the 4-position of the cyclohexyl ring leads to high affinity, perhaps by showing a key hydrogen bond with a specific residue in the receptor. researchgate.net
Mechanistic Studies of Biological Processes Modulated by this compound Derivatives
The biological effects of this compound derivatives stem from their ability to modulate the activity of their target proteins. As antagonists of the CCR2 receptor, these compounds act by blocking the binding of the natural chemokine ligands, primarily MCP-1 (also known as CCL2).
The binding of MCP-1 to CCR2 on the surface of immune cells, such as monocytes and macrophages, initiates a signaling cascade that leads to chemotaxis—the directed migration of these cells towards sites of inflammation. By competitively inhibiting the binding of MCP-1, the this compound derivatives prevent this signaling and the subsequent recruitment of inflammatory cells. researchgate.net
In vitro mechanistic studies that can elucidate this process include:
Chemotaxis Assays: These assays, often performed using a Boyden chamber, directly measure the ability of a compound to block the migration of cells (e.g., THP-1 monocytes) towards a chemoattractant like MCP-1.
Calcium Mobilization Assays: CCR2 activation by MCP-1 leads to a rapid increase in intracellular calcium concentration. Antagonists will inhibit this calcium flux in a dose-dependent manner.
GTPγS Binding Assays: This assay measures the activation of G proteins, which is an early step in the GPCR signaling cascade. An antagonist will prevent the MCP-1-induced binding of GTPγS to the G protein.
Through these mechanisms, this compound derivatives can disrupt the inflammatory processes that are pathologically driven by the MCP-1/CCR2 axis.
Q & A
Basic: What are the critical safety protocols for handling 1-Cyclohexylpyrrolidin-3-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Ventilation: Employ fume hoods or local exhaust ventilation to minimize inhalation of vapors or aerosols .
- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .
- Spill Management: Avoid dust generation during cleanup. Use inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste services .
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
- Reductive Amination: React cyclohexanecarbaldehyde with pyrrolidin-3-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Monitor pH to optimize imine intermediate formation .
- Multi-Step Synthesis: Use Boc-protected pyrrolidin-3-amine derivatives to introduce the cyclohexyl group via nucleophilic substitution, followed by deprotection with HCl in dioxane .
- Workup: Purify crude products via column chromatography (e.g., silica gel, CH₂Cl₂:MeOH gradient) and confirm purity by TLC or HPLC .
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
- 1H NMR Analysis: Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm), cyclohexyl protons (δ 1.0–1.8 ppm), and amine protons (δ 1.5–2.0 ppm, broad). Compare with literature data for stereochemical consistency .
- Mass Spectrometry (MS): Use ESI-MS to confirm molecular ion peaks (expected m/z: 168.2 for [M+H]⁺) and fragmentation patterns .
- Elemental Analysis: Validate C, H, and N content within ±0.3% of theoretical values .
Advanced: How should researchers address gaps in toxicological data for this compound?
Methodological Answer:
- Acute Toxicity Studies: Conduct OECD Guideline 423 tests in rodent models to determine LD₅₀ values. Monitor for respiratory distress, dermal irritation, and neurobehavioral effects .
- Genotoxicity Screening: Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays to assess mutagenic potential .
- Chronic Exposure Models: Use in vitro cell lines (e.g., HepG2 hepatocytes) to evaluate long-term cytotoxicity and metabolic disruption. Pair with in silico tools like QSAR for predictive modeling .
Advanced: What strategies optimize reaction yields in this compound synthesis?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, Ni-based) for reductive amination efficiency. For example, Fe₂O₃@SiO₂/In₂O₃ nanocomposites improve selectivity in amine couplings .
- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, stoichiometry) systematically. Use ANOVA to identify critical factors (e.g., solvent choice impacts yield by ±15%) .
- Low-Yield Troubleshooting: Analyze byproducts via LC-MS. If over-alkylation occurs, adjust reaction time or use milder bases (e.g., K₂CO₃ instead of NaOH) .
Advanced: How can stereochemical configurations influence the biological activity of this compound derivatives?
Methodological Answer:
- X-Ray Crystallography: Resolve absolute configurations of chiral centers (e.g., (R) vs. (S) isomers) and correlate with receptor-binding assays .
- Molecular Docking: Simulate interactions with target proteins (e.g., GPCRs) using software like AutoDock. Stereoisomers may exhibit 10–100x differences in binding affinity .
- In Vitro Testing: Compare enantiomers in functional assays (e.g., cAMP inhibition). For example, (3R,4S)-isomers show higher selectivity for σ-1 receptors .
Advanced: How should researchers resolve contradictions in published synthetic data (e.g., conflicting yield reports)?
Methodological Answer:
- Reproducibility Checks: Replicate methods under strictly controlled conditions (humidity, reagent purity). For example, trace moisture in solvents can reduce yields by 20–30% .
- Advanced Analytics: Use GC-MS or ¹³C NMR to detect low-abundance intermediates (e.g., Schiff bases) that may divert reaction pathways .
- Peer Collaboration: Cross-validate results with independent labs. Discrepancies may arise from unrecorded variables (e.g., stirring rate, glassware type) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
